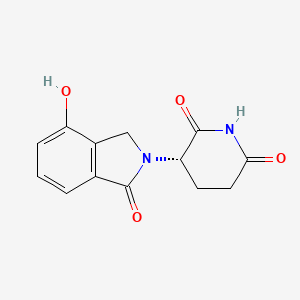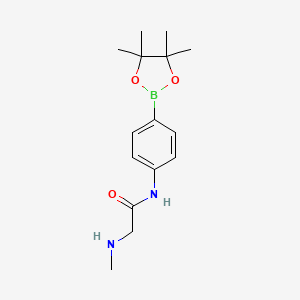![molecular formula C8H15NO B13472275 1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
1-(Methoxymethyl)-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-2-azaspiro[3.3]heptane is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.3]heptane core, which is a bicyclic system where two rings share a single atom. The presence of a methoxymethyl group and an azaspiro moiety adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 1-(Methoxymethyl)-2-azaspiro[3.3]heptane can be achieved through various synthetic routes. One common method involves the reaction of a suitable azaspiro precursor with methoxymethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(Methoxymethyl)-2-azaspiro[3.3]heptane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic amines.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications.
Scientific Research Applications
1-(Methoxymethyl)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structural features.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by interacting with receptor sites, altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Methoxymethyl)-2-azaspiro[3.3]heptane can be compared with other spirocyclic compounds such as:
Spiro[3.3]heptane: Lacks the methoxymethyl and azaspiro groups, making it less reactive and versatile.
Spiro[3.3]heptane-2,6-dione:
2-Oxa-6-azaspiro[3.3]heptane: Features an oxygen atom in the ring, providing different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of a spirocyclic core with a methoxymethyl group and an azaspiro moiety, offering a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-(methoxymethyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15NO/c1-10-5-7-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
CLDNMSXBBXLCPJ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C2(CCC2)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


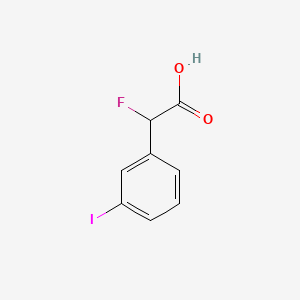
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)

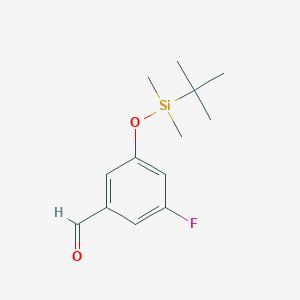

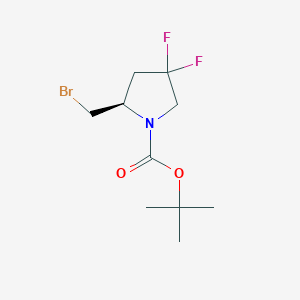

![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
![2-{8-Oxa-5-azaspiro[3.5]nonan-7-yl}ethan-1-ol](/img/structure/B13472252.png)
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
